3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJWYXILMBVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's sulfonamide moiety is known for its broad spectrum of biological activities. Sulfonamides are commonly used as antibiotics and have been investigated for their role in inhibiting bacterial growth. The incorporation of a fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including those resistant to traditional antibiotics. The specific mechanism often involves the inhibition of folate synthesis pathways in bacteria .
Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's structure suggests it may interact with specific targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that certain sulfonamide compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation .
The biological activity of 3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide extends beyond antimicrobial and anticancer effects.
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and certain types of kinases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and some cancers. The fluorine substitution may further enhance enzyme binding affinity .
Case Studies
Several case studies have documented the effects of similar compounds on human health:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a related sulfonamide compound exhibited potent activity against multidrug-resistant bacterial strains, highlighting the need for new treatments in antibiotic resistance scenarios .
- Cancer Cell Studies : Research published in Cancer Letters explored a series of sulfonamide derivatives that showed promising results in inhibiting tumor growth in animal models. The study indicated that these compounds could serve as lead candidates for further drug development .
- Enzyme Interaction : A biochemical analysis revealed that a structurally similar sulfonamide effectively inhibited human carbonic anhydrase II with an IC50 value significantly lower than that of existing drugs used for treating glaucoma .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues from Nuclear Receptor Studies
highlights several tetrahydroquinoline-based sulfonamides as RORγ inverse agonists, providing critical insights into structure-activity relationships (SAR):
- 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: IC₅₀ <1 μmol/L for RORγ. Structural differences: Fluorine substituents at positions 2 and 4 on the benzenesulfonamide and a 4-fluorophenylsulfonyl group at position 1. The 3-fluoro substituent in the target compound may enhance binding affinity compared to non-fluorinated analogs due to stronger dipole interactions .
- N-(1-(4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives: IC₅₀ values range from <1 μmol/L to 15 μmol/L.
Sulfonamide Derivatives with Modified Acyl Groups
and describe compounds with structural variations in the acyl and sulfonamide groups:
- 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (G503-0142): Molecular weight: 426.56 g/mol. Key differences: Thiophene-2-carbonyl group replaces isobutyryl, and 2,4-dimethylbenzenesulfonamide replaces 3-fluoro substitution. Thiophene’s aromaticity may alter π-π stacking interactions compared to the aliphatic isobutyryl group, while methyl substituents reduce electronegativity .
- 3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (BF22081): Molecular weight: 386.51 g/mol. Key differences: Methyl groups at positions 3 and 4 on the benzenesulfonamide and substitution at position 7 instead of 4. Positional isomerism (6-yl vs. 7-yl) may sterically hinder target binding, and methyl groups lack fluorine’s electronegative effects .
Tetrahydroquinoline Derivatives with Heterocyclic Substituents
lists analogs with thiophene-2-carboximidamide and amine-based substituents:
- N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (31): Yield: 69%. Key differences: Incorporates a dimethylaminoethyl group and thiophene carboximidamide. The basic dimethylamino group increases solubility but may reduce blood-brain barrier penetration compared to the hydrophobic isobutyryl group .
Pharmacokinetic and Physicochemical Comparisons
Key Research Findings
Fluorine’s Role: The 3-fluoro substituent in the target compound enhances binding affinity to nuclear receptors like RORγ compared to methyl or non-halogenated analogs, as seen in SR1001 and related compounds .
Positional Isomerism : Substitution at position 6 (vs. 7 in BF22081) optimizes steric interactions with receptor binding pockets, as evidenced by lower IC₅₀ values in fluorinated analogs .
Acyl Group Impact : The isobutyryl group improves metabolic stability compared to thiophene-2-carbonyl (G503-0142) or benzamide derivatives, reducing oxidative degradation .
Biological Activity
The compound 3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that warrant investigation. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and carbonic anhydrase inhibition effects. This article reviews the biological activity of the specified compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈F N₃O₂S
- CAS Number : [Not provided in search results]
- Molecular Weight : [Not provided in search results]
The presence of the fluorine atom in the aromatic ring and the sulfonamide group is significant for its biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
Cardiovascular Effects
A study on related sulfonamide compounds indicated their potential to influence cardiovascular parameters. For example, certain benzene sulfonamides were evaluated for their effects on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that these compounds could modulate cardiac function through mechanisms involving calcium channel inhibition .
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 nM | Decrease in pressure |
| Sulfonamide B | 0.001 nM | Increase in resistance |
This table illustrates how varying doses of sulfonamide derivatives impact cardiovascular metrics.
Neuropharmacological Activity
Recent studies have explored the role of sulfonamides in neuropharmacology. For instance, 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide has been shown to modulate adenosine levels and influence dopaminergic signaling pathways, indicating a potential role in treating neurodegenerative diseases or addiction . Given the structural similarities, it is plausible that this compound may exhibit similar neuroactive properties.
Case Studies and Research Findings
- Cardiovascular Study : A study involving various benzenesulfonamide derivatives demonstrated significant changes in perfusion pressure when administered to isolated rat hearts. The analysis utilized ANOVA to evaluate the statistical significance of observed effects .
- Neuropharmacological Effects : Another research highlighted how certain sulfonamides can enhance dopaminergic tone and normalize neuroplasticity in animal models. This suggests a broader therapeutic potential for sulfonamides beyond traditional uses .
Q & A
Q. Basic Synthesis Protocol :
Tetrahydroquinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions .
Sulfonamide coupling : React the tetrahydroquinoline intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Acylation : Introduce the 2-methylpropanoyl group via nucleophilic acyl substitution .
Critical Step : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .
How can researchers address low yields during sulfonamide coupling?
Q. Advanced Optimization Strategies :
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Solvent optimization : Replace dichloromethane with DMF to improve solubility of aromatic sulfonyl chlorides .
- Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., hydrolysis) .
Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
What in silico methods predict target interactions for this compound?
Q. Advanced Computational Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding to RORγ (PDB ID: 4NB6) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- Pharmacophore modeling : Identify critical interaction points (e.g., sulfonamide’s sulfonyl oxygen as a hydrogen-bond acceptor) .
Data Interpretation : Compare binding energies (ΔG) with known RORγ inhibitors (e.g., SR1001, IC50 = 1–3 μM) .
How to resolve discrepancies in reported biological activity data?
Q. Advanced Troubleshooting :
- Assay variability : Standardize assay conditions (e.g., buffer pH, ATP concentration for kinase assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate activity contributors .
- Counter-screening : Test against off-target receptors (e.g., RORα vs. RORγ) to confirm selectivity .
Case Study : Fluorine at position 3 on the benzene ring may increase RORγ affinity by 2-fold compared to non-fluorinated analogs .
What analytical techniques confirm the compound’s purity and structure?
Q. Basic Characterization :
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular ion ([M+H]+ ~440 m/z) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
Advanced Use : X-ray crystallography to resolve stereochemistry of the tetrahydroquinoline core .
How to design a structure-activity relationship (SAR) study for this compound?
Q. Methodological Framework :
Vary substituents : Synthesize analogs with different acyl groups (e.g., acetyl vs. propionyl) .
Assay conditions : Test against target enzymes (e.g., nitric oxide synthase) at fixed concentrations (10 μM) .
Data analysis : Use GraphPad Prism to calculate IC50 values and correlate with substituent properties (e.g., logP) .
Key Finding : Bulkier acyl groups may reduce activity due to steric hindrance .
How can aqueous solubility be improved for in vivo studies?
Q. Advanced Strategies :
- Prodrug design : Introduce phosphate esters at the sulfonamide group .
- Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures .
- Structural modifications : Replace methylpropanoyl with a polar group (e.g., morpholine) .
Validation : Measure solubility via shake-flask method (USP guidelines) .
What stability challenges arise under physiological conditions?
Q. Basic Stability Assessment :
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Oxidative stress : Expose to H2O2 (3%) to simulate metabolic oxidation .
Mitigation : Lyophilize the compound for long-term storage .
How to assess cross-reactivity in enzyme inhibition assays?
Q. Advanced Protocol :
Selectivity panels : Screen against 50+ kinases or GPCRs (Eurofins Panlabs) .
Cellular assays : Use CRISPR-edited cell lines (e.g., RORγ-KO) to confirm target-specific effects .
Data integration : Apply machine learning (e.g., Random Forest) to predict off-target interactions .
Example : A fluorine substituent may reduce off-target binding to carbonic anhydrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
